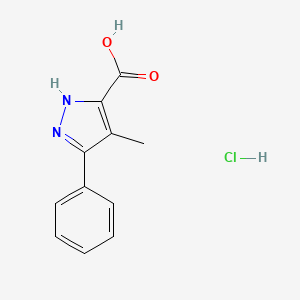

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride

Description

4-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole-based carboxylic acid derivative with a hydrochloride salt. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The hydrochloride salt enhances water solubility, making it advantageous for pharmaceutical formulations.

Properties

IUPAC Name |

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJSBLZQKQEVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride, as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

1.2 Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that pyrazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A specific study reported that this compound showed promising results in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapies .

Neuropharmacological Applications

2.1 Treatment of Neurological Disorders

The compound is being explored for its potential in treating neurological disorders such as depression and anxiety. Its ability to interact with trace amine-associated receptors (TAARs) positions it as a candidate for the development of novel antidepressants with fewer side effects compared to traditional therapies . In vivo studies have indicated that derivatives can modulate neurotransmitter systems effectively.

2.2 Anticonvulsant Properties

There is growing interest in the anticonvulsant properties of pyrazole derivatives. The mechanism involves modulation of GABAergic transmission, which is crucial for preventing seizures. Initial findings suggest that this compound may exhibit anticonvulsant effects, warranting further investigation into its efficacy and safety profile .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is critical for optimizing its pharmacological properties.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 4-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Condensation reaction with hydrazine | 89.5 | Antibacterial, Anticancer |

| 5-(3-chlorophenyl)-1H-pyrazole derivatives | Fragment-based lead generation | Varied | FXIa inhibition |

This table summarizes key synthesis methods and biological activities associated with related compounds, emphasizing the importance of structural modifications in enhancing efficacy.

Case Studies

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound, against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, demonstrating their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several pyrazole derivatives and tested them against common pathogens. The findings revealed that the target compound exhibited notable antibacterial activity, particularly against resistant strains of bacteria .

Mechanism of Action

The mechanism by which 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazole derivatives exhibit significant variation in properties based on substituent position and type:

Table 1: Key Structural and Physical Properties of Analogous Pyrazole Derivatives

Notes:

- : The amino group at position 5 increases polarity and hydrogen-bonding capacity, contributing to a melting point of 156–157°C and moderate yield (56%) .

- The crystal structure reveals stabilization via intramolecular O–H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.835–3.859 Å) .

- Target Compound : The phenyl group at position 5 and hydrochloride salt likely improve water solubility compared to neutral analogs.

Research Findings and Implications

- Crystallography : ’s compound forms stabilized crystals via π-π interactions and hydrogen bonds. The target compound’s hydrochloride salt may adopt distinct packing arrangements due to ionic interactions .

- Functional Group Trade-offs: Amino groups () enhance solubility but may reduce metabolic stability, while chlorine substituents () improve target binding but complicate synthesis.

Biological Activity

4-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on various research studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate hydrazine derivatives with acyl compounds. Several studies have documented different synthetic pathways, highlighting variations in substituents that can influence biological activity.

Biological Activities

The biological activities of this compound include:

1. Antibacterial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. For instance, certain derivatives showed significant inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

2. Anticoagulant Activity

Studies have identified this compound as a potential inhibitor of Factor XIa (FXIa), a target for anticoagulant drug development. In vitro assays indicated that specific derivatives based on the pyrazole scaffold exhibited promising FXIa inhibitory activity, suggesting their potential use in preventing thrombotic disorders .

3. Neuropharmacological Effects

The compound has been investigated for its effects on neurological conditions. It has shown promise as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric disorders. This suggests potential applications in treating conditions such as ADHD and schizophrenia .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings regarding the SAR:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Study : In a study focusing on the antibacterial properties, derivatives were tested against various bacterial strains, demonstrating that modifications at specific positions significantly enhanced antibacterial potency .

- Neuropharmacological Study : A case study exploring the interaction with TAARs indicated that certain modifications could enhance receptor affinity and selectivity, leading to reduced side effects compared to traditional treatments .

- Anticoagulant Research : Research involving FXIa inhibitors showed that modifications in the pyrazole ring could improve potency and selectivity, paving the way for novel anticoagulant therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. For example, analogous compounds like 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid are synthesized via condensation of substituted phenyl alcohols with reactive intermediates, followed by hydrolysis and acidification . Key steps include:

- Intermediate purification : Recrystallization using solvents like ethanol/water mixtures improves purity (>95% achievable) .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and identify impurities.

- Critical parameters : Temperature control during cyclization (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of phenylhydrazine to diketone) are crucial for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the pyrazole ring substitution pattern. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while aromatic protons resonate between δ 7.2–7.8 ppm .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) validate the functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ m/z 263.08 for the free acid) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., C=O vs. C-N) may arise from protonation states or counterion effects. Strategies include:

- Single-crystal X-ray diffraction : Compare structures of the free acid and hydrochloride salt. For example, the hydrochloride form shows a planar pyrazole ring with a dihedral angle of 5.2° between the phenyl and carboxyl groups .

- Computational modeling : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) can validate experimental geometries and predict electronic properties .

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitution during synthesis?

Methodological Answer: Regioselectivity (e.g., methyl at position 4 vs. 5) is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxyl) direct electrophiles to the meta position.

- Steric hindrance : Bulky substituents (e.g., phenyl) favor substitution at less hindered sites.

- Catalytic influence : Basic catalysts (e.g., K2CO3) promote nucleophilic attack at specific positions, as seen in analogous pyrazole-4-carbaldehyde syntheses .

Q. How can stability issues related to hydrolysis or oxidation be mitigated during storage?

Methodological Answer:

- Storage conditions : Store at –20°C in airtight containers under nitrogen to prevent moisture absorption and oxidative degradation .

- Incompatibility notes : Avoid strong oxidizing agents (e.g., HNO3), which may degrade the carboxyl group into CO2 and chlorinated byproducts .

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) combined with HPLC monitoring detect degradation pathways .

Q. What strategies address low solubility in aqueous buffers for biological assays?

Methodological Answer:

- Salt formation : Hydrochloride salts improve water solubility (e.g., >10 mg/mL in PBS at pH 7.4) .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Derivatization : Esterification (e.g., ethyl ester) temporarily masks the carboxyl group, improving cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.